[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride
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Overview
Description
[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Methoxylation: Introduction of methoxy groups at the 3 and 4 positions of the piperidine ring.
Hydroxymethylation: Addition of a hydroxymethyl group at the 4 position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are designed to be scalable and cost-effective, utilizing readily available reagents and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the piperidine ring to form various derivatives.
Substitution: Substitution reactions at the methoxy groups or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Employed in the study of enzyme mechanisms and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
Pyrrolidine: Another nitrogen-containing heterocycle with similar applications.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-11-7-5-9-4-3-8(7,6-10)12-2;/h7,9-10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIAOOQWRHMYIJ-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1(CO)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CNCC[C@]1(CO)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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